molecular formula C12H18N2O B13480818 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide

3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide

Cat. No.: B13480818
M. Wt: 206.28 g/mol
InChI Key: MTUUSKHXENKEBC-AXDSSHIGSA-N
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Description

3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide (IUPAC name: 3-amino-2-methyl-N-(1-phenylethyl)propanamide) is a chiral β-aminoamide derivative characterized by a methyl-substituted propanamide backbone and an (S)-configured 1-phenylethylamine moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. The compound exhibits stereochemical specificity due to the (S)-phenylethyl group, which is critical for interactions in asymmetric synthesis and pharmaceutical applications . The InChI key (MTUUSKHXENKEBC-UHFFFAOYSA-N) confirms its structural uniqueness, particularly the spatial arrangement of the amino and methyl groups on the propanamide chain .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-2-methyl-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C12H18N2O/c1-9(8-13)12(15)14-10(2)11-6-4-3-5-7-11/h3-7,9-10H,8,13H2,1-2H3,(H,14,15)/t9?,10-/m0/s1

InChI Key

MTUUSKHXENKEBC-AXDSSHIGSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)CN

Canonical SMILES

CC(CN)C(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide typically involves the reaction of 3-amino-2-methylpropanoic acid with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide, focusing on structural variations, synthesis methods, physical properties, and applications:

Compound Name Key Structural Features Synthesis Conditions Yield (%) Physical Properties Applications/Notes Evidence ID
3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide Chiral (S)-phenylethyl group; methyl at C2, amino at C3 Not explicitly detailed; likely amidation of activated ester with (S)-1-phenylethylamine N/A Solid (exact m.p. not reported) Chiral intermediates, drug discovery
(R)-N-((R)-1-Phenylethyl)-3-(((R)-1-phenylethyl)amino)propanamide (Compound 22) Double (R)-phenylethyl groups; β-aminoamide 70°C, 48h in ethanol with (R)-α-methylbenzylamine 58 Colorless oil Study of stereochemical effects on activity
(S)-N-((S)-1-Phenylethyl)-3-(((S)-1-phenylethyl)amino)propanamide (Compound 23) Double (S)-phenylethyl groups; β-aminoamide 70°C, 48h in ethanol with (S)-α-methylbenzylamine 54 White crystals (m.p. 137–148°C) Asymmetric catalysis, enantioselective synthesis
(S)-3-Cyano-2,2-dimethyl-N-(1-phenylethyl)propanamide Cyano group at C3; dimethyl at C2 Nitroalkane amidation with (S)-1-phenylethylamine 65 White solid Nitrile-based pharmaceuticals
2-Bromo-N-[(S)-1-phenylethyl]propanamide Bromo substituent at C2 Not detailed; likely bromination of propanamide precursor N/A Solid (m.p. not reported) Halogenated intermediates
3-Chloro-N-(1-phenylethyl)propanamide Chloro substituent at C3 Amidation of 3-chloropropanoyl chloride with 1-phenylethylamine N/A Liquid or low-melting solid Reactive intermediate for further substitutions
3-(4-Bromophenyl)-N-((S)-1-phenylethyl)propanamide (from pyrimidinone derivative) Bromophenyl and pyrimidinone groups Microwave-assisted synthesis (373 K, 18h) N/A Crystalline (hydrogen-bonded network) Anticancer or antiviral agents

Stereochemical and Functional Group Variations

  • Stereochemistry : Compounds 22 and 23 () highlight the impact of stereochemistry on physical states. The (S,S)-configured Compound 23 crystallizes (m.p. 137–148°C), while the (R,R)-analog (Compound 22) remains an oil, suggesting better packing efficiency in the (S)-enantiomer .
  • Halogenation : Bromo and chloro analogs () exhibit enhanced electrophilicity, making them reactive in nucleophilic substitutions. For example, 2-Bromo-N-[(S)-1-phenylethyl]propanamide serves as a precursor for Suzuki couplings .
  • Cyano vs. Amino Groups: The cyano derivative () lacks the nucleophilic amino group but introduces a nitrile, which can participate in click chemistry or act as a hydrogen bond acceptor .

Hydrogen Bonding and Crystal Packing

  • The bromophenyl-pyrimidinone analog () forms N–H⋯O and O–H⋯N hydrogen bonds, stabilizing its crystal lattice. π-π interactions between aromatic rings further enhance stability (distance: 3.776 Å) . In contrast, the target compound’s amino and amide groups likely participate in intermolecular H-bonding, though its crystal structure remains uncharacterized.

Biological Activity

3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the (S)-1-phenylethyl group contributes to its stereochemical properties, which may influence its interactions with biological targets.

This compound exhibits several chemical functionalities that allow it to participate in various biochemical reactions. Notably, it can undergo:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : It can be reduced to yield amines.
  • Substitution : The amino group may engage in nucleophilic substitution reactions, leading to various derivatives.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For example, it has been studied for its potential in enzyme inhibition and receptor modulation, which are critical pathways in drug development.

Enzyme Interactions

Research indicates that this compound may influence various enzymatic pathways. Its structure suggests potential interactions with enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as cancer or metabolic disorders.

Case Studies

Comparative Analysis

To better understand the unique properties of 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-Aminoisobutyric acidLacks phenylethyl groupLimited anti-cancer activity
2-Amino-1,3-propandiolContains two hydroxyl groupsNeuroprotective effects
3-Amino-2-methyl-N-(phenyl)propanamideSimilar structurePotential anti-cancer activity

The presence of the (S)-1-phenylethyl group in 3-Amino-2-methyl-N-((S)-1-phenylethyl)propanamide distinguishes it from these compounds, potentially enhancing its biological activity through stereospecific interactions with biological targets .

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